molecular formula C9H12F3N3O2 B7571898 N-(2-imidazol-1-ylethyl)-2-(2,2,2-trifluoroethoxy)acetamide

N-(2-imidazol-1-ylethyl)-2-(2,2,2-trifluoroethoxy)acetamide

Cat. No. B7571898
M. Wt: 251.21 g/mol
InChI Key: UVYOKIRXZDZUOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-imidazol-1-ylethyl)-2-(2,2,2-trifluoroethoxy)acetamide, also known as TRIM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TRIM is a synthetic compound that belongs to the class of imidazole-based compounds and is widely used in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of N-(2-imidazol-1-ylethyl)-2-(2,2,2-trifluoroethoxy)acetamide is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins in the body. N-(2-imidazol-1-ylethyl)-2-(2,2,2-trifluoroethoxy)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. N-(2-imidazol-1-ylethyl)-2-(2,2,2-trifluoroethoxy)acetamide has also been shown to inhibit the activity of certain kinases and transcription factors that are involved in cell proliferation and survival.
Biochemical and physiological effects:
N-(2-imidazol-1-ylethyl)-2-(2,2,2-trifluoroethoxy)acetamide has been shown to exhibit several biochemical and physiological effects in various cell types and animal models. N-(2-imidazol-1-ylethyl)-2-(2,2,2-trifluoroethoxy)acetamide has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. N-(2-imidazol-1-ylethyl)-2-(2,2,2-trifluoroethoxy)acetamide has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

N-(2-imidazol-1-ylethyl)-2-(2,2,2-trifluoroethoxy)acetamide has several advantages for use in lab experiments. It is a synthetic compound that is easy to synthesize and purify. N-(2-imidazol-1-ylethyl)-2-(2,2,2-trifluoroethoxy)acetamide has also been shown to exhibit a wide range of biological activities, making it a useful tool in various fields of research.
However, N-(2-imidazol-1-ylethyl)-2-(2,2,2-trifluoroethoxy)acetamide also has certain limitations. It is a relatively new compound, and its long-term effects on human health are not fully understood. N-(2-imidazol-1-ylethyl)-2-(2,2,2-trifluoroethoxy)acetamide also has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-(2-imidazol-1-ylethyl)-2-(2,2,2-trifluoroethoxy)acetamide. One area of research is the development of new derivatives of N-(2-imidazol-1-ylethyl)-2-(2,2,2-trifluoroethoxy)acetamide that exhibit improved biological activity and solubility. Another area of research is the investigation of the long-term effects of N-(2-imidazol-1-ylethyl)-2-(2,2,2-trifluoroethoxy)acetamide on human health. Additionally, N-(2-imidazol-1-ylethyl)-2-(2,2,2-trifluoroethoxy)acetamide has potential applications in drug discovery, and further research is needed to explore its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of N-(2-imidazol-1-ylethyl)-2-(2,2,2-trifluoroethoxy)acetamide involves the reaction of 2-(2,2,2-trifluoroethoxy)acetyl chloride with imidazole in the presence of a base such as triethylamine. The resulting compound is then purified using various techniques such as column chromatography, recrystallization, and distillation.

Scientific Research Applications

N-(2-imidazol-1-ylethyl)-2-(2,2,2-trifluoroethoxy)acetamide has been extensively used in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. N-(2-imidazol-1-ylethyl)-2-(2,2,2-trifluoroethoxy)acetamide has been shown to exhibit a wide range of biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties.

properties

IUPAC Name

N-(2-imidazol-1-ylethyl)-2-(2,2,2-trifluoroethoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3O2/c10-9(11,12)6-17-5-8(16)14-2-4-15-3-1-13-7-15/h1,3,7H,2,4-6H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYOKIRXZDZUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCNC(=O)COCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-imidazol-1-ylethyl)-2-(2,2,2-trifluoroethoxy)acetamide

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